Syk-IN-11
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Overview
Description
Syk inhibitors are a class of drugs that inhibit the function of Spleen Tyrosine Kinase (Syk), a protein that plays a crucial role in the signaling pathway of immune cells . They are being researched for their potential in treating various diseases, including autoimmune diseases and cancers .
Synthesis Analysis
The synthesis of Syk inhibitors involves complex chemical reactions. While the specific synthesis process for Syk-IN-11 is not available, similar compounds are often synthesized through a series of reactions involving various chemical entities .Molecular Structure Analysis
The molecular structure of Syk inhibitors is typically characterized by the presence of a pyrimidine core, which is essential for their inhibitory activity . The exact molecular structure of Syk-IN-11 is not available in the literature.Chemical Reactions Analysis
Syk inhibitors work by binding to the Syk enzyme and preventing its activation, thereby disrupting the signaling pathways in immune cells . The specific chemical reactions involving Syk-IN-11 are not known.Physical And Chemical Properties Analysis
The physical and chemical properties of Syk inhibitors can vary widely depending on their specific molecular structure. These properties can influence the drug’s stability, solubility, and bioavailability .Scientific Research Applications
Theoretical Physics and Quantum Mechanics
Higher Dimensional Generalizations : The SYK model has been extended to higher dimensions, leading to new insights into translational invariance, emergent reparametrization symmetry, chaotic behavior, and transport properties in these systems (Khveshchenko, 2017).
Quantum Many-Body System and Chaos : The model is recognized for its solvability in strong coupling regimes, near-conformal invariance, and chaotic dynamics, offering a platform for studying quantum chaos and non-Fermi liquid states (Rosenhaus, 2018).
Quantum Entanglement : Studies on the SYK model have shed light on quantum entanglement in systems with random couplings, highlighting its potential for understanding quantum chaos and black hole thermodynamics (Liu, Chen, & Balents, 2017).
Quantum Simulation : The SYK model has been used in quantum simulations to explore non-Fermi liquid states and the chaotic-nonchaotic transitions in simulated temperatures (Luo et al., 2017).
Biological Sciences
Role in Breast Cancer : Research has shown that Syk, a protein tyrosine kinase, acts as a potential tumor suppressor in human breast cancer, suggesting its significance in the progression and treatment of the disease (Coopman et al., 2000).
Invasion Suppression in Breast Cancer : Alterations in the splicing of Syk have been found to impact its nuclear localization and invasion suppression activity in breast cancer cells, highlighting its importance in tumor biology (Wang et al., 2003).
Diverse Biological Functions : Syk has been recognized for its roles beyond immune cell signaling, including cellular adhesion, innate immune recognition, and vascular development, indicating its broad impact on various physiological processes (Mócsai, Ruland, & Tybulewicz, 2010).
Safety And Hazards
Future Directions
properties
CAS RN |
1491150-77-6 |
---|---|
Product Name |
Syk-IN-11 |
Molecular Formula |
C18H22N8O |
Molecular Weight |
366.42 |
IUPAC Name |
5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1 |
InChI Key |
FPQNRXITKTZFMF-NWDGAFQWSA-N |
SMILES |
N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Syk-IN-11; Syk IN 11; SykIN11; Syk-inhibitor-11; Syk inhibitor 11; Syk inhibitor-11; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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